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molecular formula C14H14ClN3O2S B1684181 Pirinixic acid CAS No. 50892-23-4

Pirinixic acid

Cat. No. B1684181
M. Wt: 323.8 g/mol
InChI Key: SZRPDCCEHVWOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03940394

Procedure details

A mixture of 21.4 g of (4,6-dichloro-2-pyrimidinylthio) acetic acid ethyl ester, 9.7 g of 2,3-dimethylaniline, 8.5 g of anhydrous sodium carbonate in 200 ml. of ethanol was heated under reflux with stirring for 4 hr. The mixture was filtered and water was added to the filtrate until precipitation occurred. This material was removed by filtration and amounted to 7.0 g. This material was treated with boiling 30% sodium hydroxide solution (30 ml.) and sufficient ethanol to obtain a clear solution. After cooling in ice the material was acidified with 30% hydrochloric acid solution. The resulting product was then recrystallized from ethanol giving 4.3 g of product, mp. 146°-151°C.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[CH2:5][S:6][C:7]1[N:12]=[C:11]([Cl:13])[CH:10]=[C:9](Cl)[N:8]=1)C.[CH3:16][C:17]1[C:23]([CH3:24])=[CH:22][CH:21]=[CH:20][C:18]=1[NH2:19].C(=O)([O-])[O-].[Na+].[Na+].Cl>C(O)C>[Cl:13][C:11]1[CH:10]=[C:9]([NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[C:23]([CH3:24])[C:17]=2[CH3:16])[N:8]=[C:7]([S:6][CH2:5][C:4]([OH:3])=[O:15])[N:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
C(C)OC(CSC1=NC(=CC(=N1)Cl)Cl)=O
Name
Quantity
9.7 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1C
Name
Quantity
8.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
water was added to the filtrate until precipitation
CUSTOM
Type
CUSTOM
Details
This material was removed by filtration
ADDITION
Type
ADDITION
Details
This material was treated
CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in ice the material
CUSTOM
Type
CUSTOM
Details
The resulting product was then recrystallized from ethanol giving 4.3 g of product, mp. 146°-151°C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=NC(=NC(=C1)NC1=C(C(=CC=C1)C)C)SCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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